N-(2-Chlorophenyl)butanamide
Description
N-(2-Chlorophenyl)butanamide (CAS: 33694-15-4) is a chlorinated aromatic amide with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.661 g/mol. Its IUPAC name is this compound, and it is also referred to as 2-chlorobutylanilide . Structurally, it consists of a butanamide chain linked to a 2-chlorophenyl group. This compound has been studied for its crystallographic, electronic, and synthetic properties, particularly in the context of substituted amides and their derivatives .
Properties
CAS No. |
33694-15-4 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
InChI Key |
SUINBJHPZPYMTI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1Cl |
Other CAS No. |
33694-15-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The electronic and steric effects of substituents significantly influence the physicochemical properties of chlorophenyl amides. Below is a comparative analysis of key analogues:
| Compound Name | Molecular Formula | Key Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(2-Chlorophenyl)butanamide | C₁₀H₁₂ClNO | -Cl (para to amide) | 33694-15-4 | 197.661 |
| N-(2-Chlorophenyl)-2-phenylbutanamide | C₁₆H₁₆ClNO | -Ph (at β-position of amide) | 346727-17-1 | 273.762 |
| N-(2-Benzoyl-4-chlorophenyl)butanamide | C₁₇H₁₆ClNO₂ | -Benzoyl (ortho to amide) | 195066-55-8 | 301.770 |
| N-(2-amino-4-chlorophenyl)-3-methylbutanamide | C₁₁H₁₅ClN₂O | -NH₂ (ortho to amide) | - | 226.703 |
| 2-Chloro-3-oxo-N-phenylbutanamide | C₁₀H₁₀ClNO₂ | -Oxo (at γ-position of amide) | - | 211.650 |
Key Observations :
Electronic Properties via ³⁵Cl NQR Studies
Comparative ³⁵Cl nuclear quadrupole resonance (NQR) studies reveal how substituents modulate electron distribution:
- Alkyl vs. Aryl Substituents : Alkyl groups (e.g., -CH₃) in the side chain lower NQR frequencies due to reduced electron density at the chlorine atom. Conversely, aryl or chlorinated alkyl groups (e.g., -CCl₃) increase frequencies, indicating stronger electric field gradients .
- Exception: N-(2-Chlorophenyl)-2,2,2-trichloroacetamide exhibits anomalous NQR behavior, attributed to crystal field effects distorting the electron density distribution .
Thermodynamic and Crystallographic Properties
- Melting Points : Derivatives with rigid substituents (e.g., benzoyl groups) generally exhibit higher melting points due to enhanced molecular packing .
- Crystallographic Data: For example, N-(phenyl)-2-chloro-2-methylacetamide crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with steric crowding .
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